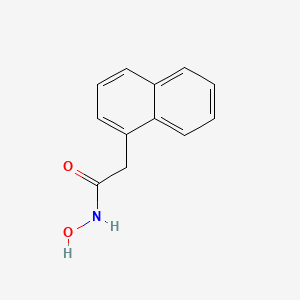

N-hydroxy-2-(naphthalen-1-yl)acetamide

Vue d'ensemble

Description

N-hydroxy-2-(naphthalen-1-yl)acetamide is a compound that has been studied for its potential in various applications, including as an inhibitor of aminopeptidase N due to its metal-chelating hydroxamate group . It has also been explored for its antiproliferative activities against a range of human cancer cell lines .

Synthesis Analysis

The synthesis of related naphthalene-based acetamides has been reported using different methods. For instance, a one-step synthesis method was used to create a sulfonate derivative by reacting specific sulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 . Another study reported the synthesis of N-(naphthalen-2-yl)acetamide derivatives with antiproliferative properties, indicating the versatility of the naphthalene acetamide scaffold in medicinal chemistry . Additionally, novel N-arylidene acetohydrazides with a naphthalene moiety were synthesized and evaluated for anti-HIV activity .

Molecular Structure Analysis

The molecular structure of N-hydroxy-2-(naphthalen-1-yl)acetamide is characterized by the presence of a hydroxamate group, which is known for its metal-chelating properties. This functional group is crucial for the compound's inhibitory activity against aminopeptidase N . The naphthalene ring system is a common feature in the molecular structures of the compounds studied, which contributes to their biological activities .

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based acetamides can be influenced by the presence of different functional groups. For example, the hydroxamate group in N-hydroxy-2-(naphthalen-1-yl)acetamide plays a significant role in its ability to inhibit aminopeptidase N . The synthesis processes often involve reactions such as acylation, as seen in the creation of 6-acetamino-4-hydroxy-2-naphthalenesulfonic acid , and N-alkylation, as in the case of N-methyl acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides are influenced by their molecular structures. For instance, the planarity of the naphthalene ring and the orientation of substituents can affect the compound's conformation and, consequently, its biological activity . The characterization techniques such as MS, FTIR, 1H NMR, and 13C NMR are essential for confirming the chemical structures and understanding the properties of these compounds .

Applications De Recherche Scientifique

Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N (APN), demonstrating significant anti-angiogenic activity. This compound potently inhibits APN activity, which is crucial in the regulation of angiogenesis, a process involved in tumor growth and metastasis. It also inhibits the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor at low micromolar concentrations, highlighting its potential in cancer therapy (Lee et al., 2005).

Synthesis Methodologies

The direct three-component reaction facilitated by Fe3O4 magnetic nanoparticles under ultrasound irradiation for synthesizing 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives showcases innovative synthetic methods. These methodologies offer clean, efficient, and high-yielding approaches to creating N-hydroxy-2-(naphthalen-1-yl)acetamide derivatives, underscoring their significance in organic synthesis and potential pharmaceutical applications (Mokhtary & Torabi, 2017).

Anti-Parkinson's Activity

Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for their anti-Parkinson's activity. Specifically, derivatives with significant free radical scavenging activity showed potent anti-Parkinson's effects in vivo models, suggesting a promising avenue for the development of new therapeutic agents for Parkinson's disease management (Gomathy et al., 2012).

Antiproliferative Activities

Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Among these, specific derivatives demonstrated potent activity, especially against nasopharyngeal carcinoma cells, indicating the therapeutic potential of N-hydroxy-2-(naphthalen-1-yl)acetamide derivatives in cancer treatment (Chen et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

N-hydroxy-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXBPGHSYDTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908335 | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-2-(naphthalen-1-yl)acetamide | |

CAS RN |

10335-80-5 | |

| Record name | N-Hydroxy-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.